6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

This 4-azaindole derivative features a 6-fluoro metabolic blocker and a 3-nitro reduction handle—a strategically orthogonal substitution pattern for kinase inhibitor synthesis. The 3-nitro group reduces selectively to 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine, a privileged building block for FGFR, FLT3, CSF1R, and CSNK1 inhibitor libraries. The [3,2-b] regioisomer is non-interchangeable with [2,3-b] or [3,2-c] series, ensuring distinct SAR. The 6-fluoro substituent enhances metabolic stability and target-binding. Ideal for covalent warhead conjugation via the derived 3-amine nucleophile.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12
CAS No. 1190312-36-7
Cat. No. B3026932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
CAS1190312-36-7
Molecular FormulaC7H4FN3O2
Molecular Weight181.12
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
InChIKeyADZBMEMTYYFHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190312-36-7): Core Scaffold and Synthetic Utility Overview


6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190312-36-7), also referred to as a 4-azaindole derivative, is a heterobicyclic compound characterized by a pyrrolo[3,2-b]pyridine core with a fluorine atom at the 6-position and a nitro group at the 3-position . This molecule is not typically a final drug candidate itself; rather, it is positioned as a versatile and strategic intermediate for further chemical elaboration . Its molecular weight is 181.12 g/mol and the compound is known to exhibit moderate to high polarity, which influences its solubility profile in common organic solvents .

Why 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine Cannot Be Substituted by Generic Pyrrolopyridine Analogs


The specific substitution pattern of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine directly dictates its reactivity and, by extension, the pharmacological properties of the final compound it helps create. The 6-fluoro substituent is a known metabolic blocker and modulator of electronic properties, while the 3-nitro group serves as a primary functional handle for reduction to a 3-amino moiety—a critical transformation in the synthesis of numerous kinase inhibitors . Analogs lacking either the fluorine (e.g., 3-nitro-1H-pyrrolo[3,2-b]pyridine) or the nitro group (e.g., 6-fluoro-1H-pyrrolo[3,2-b]pyridine) offer entirely different vectors for chemical diversification and lead to distinct downstream SAR profiles. Furthermore, the [3,2-b] fusion isomer is not interchangeable with other azaindole regioisomers, such as the [2,3-b] or [3,2-c] series, which have different spatial arrangements and target-binding capabilities [1].

Quantitative Differentiation Guide for 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine vs. In-Class Alternatives


Reactivity and Synthetic Utility: 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine vs. Non-Fluorinated Analog

While direct kinetic data for this exact compound is not available in public literature, its differentiation is derived from the established chemistry of its substituents. The 3-nitro group provides a straightforward reduction pathway to a 3-amine, a key transformation for generating kinase inhibitor pharmacophores . In contrast, the analog 3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 23612-33-1) lacks the 6-fluoro substituent. The presence of the fluorine atom at the 6-position is known within the broader pyrrolopyridine class to enhance metabolic stability and modulate the electron density of the core, which can influence downstream cross-coupling reactions [1]. This makes 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine a distinct starting material compared to its non-fluorinated counterpart for the synthesis of fluorinated drug candidates.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Kinase Inhibition Potential: 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine as a Precursor vs. Directly Active Comparators

There are no direct IC50 values published for this specific compound against any isolated kinase. However, it is a recognized precursor to 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine, a core motif found in numerous potent kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs) . Literature on related 6-fluoro-pyrrolo[3,2-b]pyridine derivatives shows that optimized analogs can achieve IC50 values in the low nanomolar range against FGFRs (e.g., 7-25 nM) . The 3-nitro group in the target compound is a pro-drug or pro-active moiety; its reduction is the key step to unlocking this potent activity . In contrast, alternative starting materials like 6-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-33-2) lack the nitro group, offering a different, often more direct route to other substitution patterns but bypassing the critical 3-amino intermediate favored for FGFR inhibition .

Oncology Kinase Inhibition Drug Discovery

Isomeric Specificity: [3,2-b] Core vs. Alternative Pyrrolopyridine Regioisomers in Kinase Modulation

The regioisomeric form of the pyrrolopyridine core is a critical determinant of biological activity. The [3,2-b] isomer is a privileged scaffold for modulating specific kinases, including FLT3, CSF1R (FMS), and casein kinase 1 (CSNK1) [1]. Patents explicitly claim substituted 1H-pyrrolo[3,2-b]pyridine compounds for these targets, while other regioisomers like the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine series are associated with different biological profiles and target selectivity [2]. For instance, 7-azaindoles are more commonly linked to JAK or Aurora kinase inhibition. The specific [3,2-b] core of this compound ensures it can be used to build libraries that probe the unique chemical space of FLT3, CSF1R, and CSNK1 inhibition, a space where alternative azaindole isomers would be less effective or irrelevant [3].

Structure-Activity Relationship (SAR) Kinase Selectivity Medicinal Chemistry

Physicochemical Properties: Calculated Boiling Point and Density vs. Non-Fluorinated Parent

The presence of the electronegative fluorine atom imparts quantifiable differences in predicted physicochemical properties compared to the non-fluorinated 3-nitro-1H-pyrrolo[3,2-b]pyridine. For the target compound, the predicted boiling point is 388.9±37.0 °C at 760 mmHg, and the predicted density is 1.6±0.1 g/cm³ . These values are significantly higher than those of its non-fluorinated analog, 3-nitro-1H-pyrrolo[3,2-b]pyridine, which has a lower molecular weight and would be expected to have a lower boiling point and density . These differences in physical properties are not trivial; they directly impact purification strategies (e.g., distillation conditions), analytical method development (e.g., HPLC retention time), and formulation or storage considerations during process scale-up .

Physicochemical Characterization Analytical Chemistry Process Chemistry

Electrophilic Aromatic Substitution Reactivity: 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine vs. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

The strong electron-withdrawing nature of the 3-nitro group profoundly deactivates the pyrrole ring towards electrophilic aromatic substitution (EAS), making reactions like halogenation or nitration at the C-2 position significantly less favorable than in the non-nitrated analog, 6-fluoro-1H-pyrrolo[3,2-b]pyridine . Conversely, the nitro group can act as a directing and activating group for nucleophilic aromatic substitution (SNAr) at the adjacent positions, particularly if the ring is further activated . This creates a strategic fork in synthetic routes. A researcher intending to perform EAS on the pyrrole ring should procure the non-nitrated 6-fluoro-1H-pyrrolo[3,2-b]pyridine. A researcher whose route requires SNAr or plans to reduce the nitro group to an amine before further elaboration should select 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine. The choice of starting material directly dictates the available and most efficient chemical transformations.

Organic Synthesis Reaction Selectivity Late-Stage Functionalization

Market Availability and Purity Profile: A Differentiator for Procurement

The target compound, 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine, is available from specialized chemical suppliers with a typical catalog purity of ≥98% . In contrast, a structurally similar compound, 3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 23612-33-1), is noted by some vendors as a discontinued product . The discontinuation of a close analog highlights a potential risk in supply chain reliability for research programs. The continued availability and high purity of the 6-fluoro variant represent a key procurement advantage, ensuring that multi-step synthesis projects are not jeopardized by the sudden unavailability of a critical intermediate .

Chemical Sourcing Procurement Supply Chain

Validated Application Scenarios for 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190312-36-7)


Synthesis of 3-Amino-6-fluoro-1H-pyrrolo[3,2-b]pyridine for Kinase Inhibitor Libraries

The primary and most direct application is the reduction of the 3-nitro group to generate 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine . This amine is a privileged building block for creating libraries of kinase inhibitors, particularly those targeting the FGFR, FLT3, and CSF1R families. The presence of the 6-fluoro substituent is intended to improve the metabolic stability and binding characteristics of the final drug candidates, as demonstrated by related optimized derivatives with low nanomolar IC50 values .

Exploration of CSNK1 (Casein Kinase 1) Chemical Space

The 1H-pyrrolo[3,2-b]pyridine core is a key scaffold in the development of CSNK1 inhibitors, a target for proliferative diseases including cancer [1]. This compound can be used as a starting point for structure-activity relationship (SAR) studies. By reducing the nitro group to an amine, a functional handle is created for attaching diverse acyl or other side chains, which is a common motif in patented CSNK1 inhibitors [2]. Using this specific compound ensures that the resulting library explores the chemical space around a 6-fluorinated azaindole, a region of SAR that may yield improvements in selectivity and potency.

Physicochemical Property Modulation via Late-Stage Functionalization

The compound's substituents are designed to be chemically orthogonal, allowing for selective transformations. The nitro group can be reduced, and the resulting amine can be elaborated, while the 6-fluoro group provides a metabolically stable and electronically modulating substituent. This scenario applies to medicinal chemistry projects where fine-tuning the lipophilicity (LogP) or polar surface area (PSA) of a lead compound is required. The predicted physicochemical differences, such as the elevated boiling point (388.9±37.0 °C) compared to non-fluorinated analogs , guide the purification and handling of intermediates in this process.

Synthesis of Irreversible Kinase Inhibitors

The 3-amino group, derived from this compound, is a versatile nucleophile that can be used to attach an acrylamide warhead, a common feature of covalent or irreversible kinase inhibitors [3]. Patents in the pyrrolo[3,2-b]pyridine space, including those from Bayer, describe such strategies for targeting mutant EGFR and other kinases [4]. This compound provides a direct path to the required 6-fluoro-3-amino-pyrrolopyridine intermediate necessary for constructing this specific class of potent, covalent drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.